2-Amino-5-bromo-3-methylpyrazine
Description
Properties
IUPAC Name |
5-bromo-3-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZCBPAGRWGQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618014 | |
| Record name | 5-Bromo-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-67-8 | |
| Record name | 5-Bromo-3-methyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Amino-3-methylpyrazine
One of the most common methods involves the bromination of 2-amino-3-methylpyrazine. The general procedure includes:
Reagents : Bromine (or N-bromosuccinimide) and dichloromethane as a solvent.
Procedure : A solution of 2-amino-3-methylpyrazine is treated with bromine in dichloromethane under controlled conditions to ensure selective bromination at the 5-position. The reaction typically takes place at room temperature and is monitored until completion.
Yield : This method can yield up to 88% of the desired product, depending on reaction conditions and purification steps.
Alternative Synthesis via Acetic Anhydride
Another method involves using acetic anhydride in conjunction with bromination:
Reagents : Acetic anhydride, bromine, sodium hydroxide, and dichloromethane.
-
- Mix 2-amino-3-methylpyrazine with acetic anhydride and heat to reflux.
- Once cooled, bromine is added dropwise while maintaining the temperature between 50°C to 60°C for several hours.
- After completion, water is added to dissolve solids, followed by sodium hydroxide to precipitate the product.
- The product is then filtered, dried, and recrystallized.
Yield : This method has been reported to provide yields around 65%.
Reaction Conditions and Analysis
The following table summarizes key parameters for the preparation methods discussed:
| Method | Reagents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of 2-amino-3-methylpyrazine | Bromine, Dichloromethane | Room Temp | Up to 88% | Selective bromination at the 5-position |
| Acetic Anhydride Method | Acetic Anhydride, Bromine | 50 - 60 | ~65% | Involves reflux and subsequent neutralization |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-azido-3-methylpyrazine or 2-amino-5-thio-3-methylpyrazine can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-5-bromo-3-methylpyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2-amino-5-bromo-3-methylpyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Amino-5-bromo-3-methylpyrazine, highlighting substituent variations and their implications:
Substituent Effects on Reactivity and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (CH₃) in this compound is electron-donating, enhancing the electron density of the pyrazine ring and facilitating electrophilic substitutions. In contrast, methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups are electron-withdrawing, reducing ring reactivity but increasing solubility in polar solvents .
- Hydrogen Bonding : Compounds like 3-Benzyl-5-bromopyrazin-2(1H)-one exhibit N–H⋯O hydrogen bonding, leading to dimer formation and stacked π–π interactions (centroid distance: 3.544 Å), which influence crystallinity and stability .
Biological Activity
2-Amino-5-bromo-3-methylpyrazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of an amino group and a bromine atom in its structure contributes to its reactivity and biological activity. The methyl group at the 3-position influences steric effects, which can modulate its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
This compound has been investigated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's interaction with Tropomyosin receptor kinases (TRKs) plays a crucial role in mediating these effects, as inhibition of TRK activity leads to reduced signaling through pathways such as Ras/Erk and PI3K/Akt, which are critical for cell growth and survival.
Antioxidant Activity
The compound also displays antioxidant activity , which is vital for protecting cells from oxidative stress. Antioxidants can neutralize free radicals, thereby preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Targeting Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.
- Signal Transduction Pathways : By inhibiting TRKs, the compound disrupts downstream signaling pathways that promote cell proliferation and survival, leading to enhanced apoptosis in cancer cells .
Study on Antimicrobial Effects
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL.
Anticancer Research
In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .
Data Summary
| Biological Activity | Mechanism | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Bacterial enzymes | MIC = 10 µg/mL |
| Anticancer | Induction of apoptosis | TRKs | Dose-dependent viability reduction |
| Antioxidant | Neutralization of free radicals | Cellular metabolism | Significant protective effect |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Amino-5-bromo-3-methylpyrazine?
Methodological Answer: A feasible approach involves brominating a pre-functionalized pyrazine precursor. For example:
- Step 1: Start with 2-amino-3-methylpyrazine. The methyl group at position 3 can act as a directing group during bromination.
- Step 2: Use a brominating agent like -bromosuccinimide (NBS) under radical initiation or electrophilic bromination conditions (e.g., ) to introduce bromine at position 5.
- Step 3: Purify via column chromatography or recrystallization.
This method is analogous to the bromination of methyl-substituted pyrazines described in and , where halogenation is guided by substituent electronic effects .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: The amino group () and methyl group () will show distinct splitting patterns. For example, the methyl group at position 3 may appear as a singlet (~2.5 ppm), while aromatic protons (if present) exhibit coupling consistent with pyrazine ring symmetry.
- NMR: Key signals include the methyl carbon (~20 ppm), brominated carbon (~110 ppm), and pyrazine ring carbons (120–150 ppm).
- Mass Spectrometry (MS): The molecular ion peak () should correspond to (calculated ).
These methods align with structural elucidation protocols for brominated pyrazines in and .
Q. How can the purity of this compound be assessed post-synthesis?
Methodological Answer:
- HPLC: Use a reverse-phase C18 column with UV detection (λ = 254 nm) to quantify purity. A gradient of acetonitrile/water (0.1% TFA) is effective for separating polar heterocycles.
- TLC: Employ silica gel plates with a mobile phase like ethyl acetate/hexane (1:1). Visualize under UV or using ninhydrin spray (for amino groups).
- Elemental Analysis: Confirm , , , and percentages match theoretical values.
These quality-control steps are standard for pyrazine derivatives, as noted in .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the bromination of 3-methylpyrazine derivatives?
Methodological Answer: The methyl group at position 3 exerts an electron-donating effect, directing electrophilic bromination to the para position (position 5) on the pyrazine ring. To enhance regioselectivity:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysts: Add Lewis acids like to modulate electrophilic attack.
- Temperature Control: Lower temperatures (-10°C to 0°C) can minimize competing side reactions.
highlights similar regioselectivity patterns in brominated pyrazines with electron-donating substituents .
Q. What are the implications of the bromine and methyl substituents on the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine: Enables Suzuki-Miyaura couplings with aryl boronic acids. The C-Br bond at position 5 is reactive under Pd catalysis (e.g., , , refluxing toluene).
- Methyl Group: Steric hindrance at position 3 may slow coupling at adjacent positions but stabilizes intermediates through hyperconjugation.
- Amino Group: Can participate in Buchwald-Hartwig aminations if protected (e.g., as a Boc derivative).
These reactivity trends are consistent with studies on bromo-methyl pyrazines in and .
Q. What are the potential biological targets or activities reported for structurally similar pyrazine derivatives?
Methodological Answer:
- Anticancer Activity: Pyrazines with bromo and methyl substituents (e.g., 5-bromo-6-methylimidazo[1,2-a]pyrazine in ) show inhibition of kinase pathways or apoptosis induction.
- Antimicrobial Properties: Methyl and halogen groups enhance lipophilicity, improving membrane penetration.
- Drug Development: The scaffold serves as a precursor for kinase inhibitors or protease modulators.
While direct data on this compound is limited, and suggest broad applicability in medicinal chemistry .
Q. How can computational modeling predict the stability and tautomeric forms of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G* level. Compare tautomers (e.g., amino vs. imino forms) via Gibbs free energy.
- NBO Analysis: Evaluate hyperconjugative interactions stabilizing the amino tautomer.
- Solvent Effects: Include PCM models to simulate aqueous or DMSO environments.
’s PubChem data provides foundational structural parameters for such simulations .
Q. Contradictions and Limitations
- Synthesis Methods: uses methoxylation, whereas the target compound requires methylation. Researchers must validate alkylation vs. alkoxylation pathways.
- Biological Data: Most evidence discusses analogs (e.g., ester derivatives in ); extrapolation to the target compound requires empirical validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
